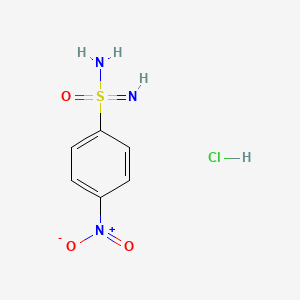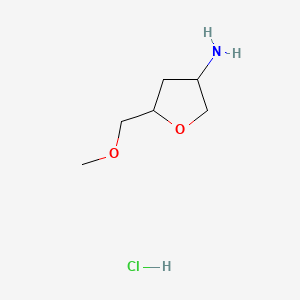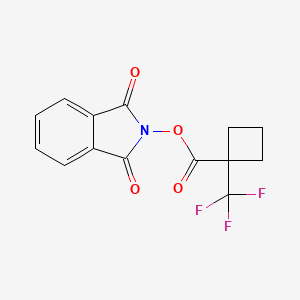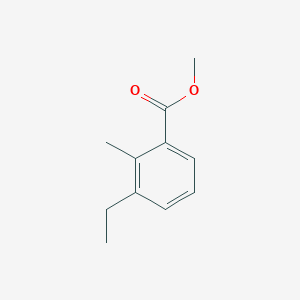![molecular formula C8H11N5 B13576481 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring an azidomethyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azidomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used.
Scientific Research Applications
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its derivatives may interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
The presence of the azidomethyl group in 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole makes it unique compared to its analogs. This group imparts distinct reactivity and potential for bioorthogonal chemistry, which is not observed in its chloro, bromo, or hydroxymethyl counterparts.
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
3-(azidomethyl)-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C8H11N5/c1-13-8-4-2-3-6(8)7(11-13)5-10-12-9/h2-5H2,1H3 |
InChI Key |
OZBXNCCSJSFNJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/no-structure.png)



![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)

![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)


